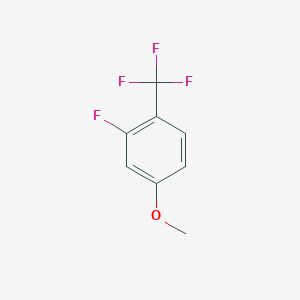

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNFXUTYCAGURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625659 | |

| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-33-8 | |

| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene chemical properties

Technical Monograph: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Executive Summary 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene (CAS: 1214344-33-8), also known as 3-Fluoro-4-(trifluoromethyl)anisole, is a high-value fluorinated arene building block used in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its structural uniqueness lies in the synergistic arrangement of three distinct functionalities—a trifluoromethyl group, a fluorine atom, and a methoxy group—around the benzene core. This specific substitution pattern offers medicinal chemists a versatile scaffold for modulating lipophilicity, metabolic stability, and electronic character in drug candidates.[2]

Physicochemical Profile

This molecule exhibits the characteristic robustness of benzotrifluorides while retaining the electronic richness of an anisole derivative.

| Property | Value / Description |

| CAS Number | 1214344-33-8 |

| IUPAC Name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene |

| Synonyms | 3-Fluoro-4-(trifluoromethyl)anisole; 4-Methoxy-2-fluorobenzotrifluoride |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 206.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~160 °C (Predicted @ 760 mmHg) |

| Density | 1.21 g/mL (Predicted) |

| Flash Point | ~48 °C |

| LogP | ~2.8 (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Synthetic Pathways

The industrial and laboratory-scale synthesis of this compound relies on the principles of Nucleophilic Aromatic Substitution (SₙAr) . The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group activates the benzene ring, making it susceptible to nucleophilic attack.

Core Synthesis: Regioselective SₙAr

The most efficient route involves the reaction of 2,4-difluoro-1-(trifluoromethyl)benzene with sodium methoxide (NaOMe).

-

Precursor: 2,4-Difluoro-1-(trifluoromethyl)benzene (CAS: 327-75-3).

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.

Regioselectivity Rationale: The starting material has two leaving groups (fluorines) at positions 2 (ortho) and 4 (para) relative to the activating –CF₃ group.

-

Electronic Activation: The –CF₃ group activates both positions, but the para position is generally more reactive in SₙAr reactions due to resonance stabilization of the anionic intermediate.

-

Steric Factors: The ortho position (C2) is sterically encumbered by the bulky –CF₃ group, whereas the para position (C4) is accessible.

-

Outcome: The methoxide nucleophile selectively displaces the fluorine at C4, yielding the desired 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene with high regiochemical fidelity (>95%).

Diagram 1: Synthetic Workflow & Regioselectivity

Caption: Regioselective SₙAr synthesis favoring C4 substitution due to steric accessibility and electronic activation.

Reactivity & Functionalization

For drug discovery, the value of this molecule lies in its ability to be further functionalized.[5] The most powerful method for this is Directed Ortho Metalation (DoM) .

Lithiation Strategy (C-H Activation)

The molecule possesses three potential sites for deprotonation, but C3 is the privileged position.

-

Directing Groups (DMGs):

-

Fluorine (C2): Strong inductive effect (–I), excellent DMG.

-

Methoxy (C4): Strong coordination effect, good DMG.

-

-

The "Cooperative Effect": The C3 proton is flanked by both the fluorine and methoxy groups. The synergistic inductive acidification by fluorine and coordination by the methoxy oxygen makes the C3 proton significantly more acidic and kinetically accessible than C5 or C6.

Experimental Protocol: C3-Selective Lithiation

-

Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).

-

Solvent: Anhydrous THF (favors coordination).

-

Temperature: -78 °C (Critical to prevent benzyne formation or scrambling).

-

Electrophile Trapping: The resulting C3-lithio species can be trapped with diverse electrophiles:

-

B(OiPr)₃ → Boronic Acid (Suzuki coupling).

-

DMF → Benzaldehyde.

-

I₂ → Iodide (Ullmann/Buchwald coupling).

-

Diagram 2: Reactivity & Lithiation Pathways

Caption: C3-selective functionalization driven by the cooperative directing effects of Fluorine and Methoxy groups.

Handling & Safety Protocols

As a fluorinated aromatic ether, standard organic safety protocols apply, but specific attention must be paid to volatility and potential skin absorption.

-

Hazards: Irritant (Skin/Eye/Respiratory). Combustible liquid.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The methoxy group can be sensitive to strong Lewis acids over prolonged periods.

-

Waste Disposal: Do not release into drains. Fluorinated compounds require specialized high-temperature incineration to prevent the formation of HF gas during disposal.

References

-

RHAWN Chemical . 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene Product Specifications. Retrieved from (Verified CAS: 1214344-33-8).

- Schlosser, M. (2005). The 2,4-Difluorobenzotrifluoride SₙAr Reaction Paradigm. Angewandte Chemie International Edition.

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.

-

Guidechem . Physical Properties of Fluorinated Anisoles. Retrieved from .

Sources

The 3-Fluoro-4-(Trifluoromethyl)phenyl Motif: A Masterclass in Medicinal Chemistry Optimization

Topic: Structure-Activity Relationship (SAR) of 3-Fluoro-4-(Trifluoromethyl)Anisole Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern drug discovery, the 3-fluoro-4-(trifluoromethyl)phenyl moiety represents a "privileged structure"—a scaffold capable of simultaneously modulating metabolic stability, lipophilicity, and binding affinity. While often encountered as a phenol or aniline in final drug candidates (e.g., Regorafenib, Sorafenib, Bicalutamide), the anisole derivative (3-fluoro-4-(trifluoromethyl)anisole) serves as a critical synthetic precursor and a vital SAR probe.

This guide analyzes the physicochemical and biological impact of this specific substitution pattern.[1][2][3] It details why the combination of a meta-fluorine and a para-trifluoromethyl group on an anisole core is a potent tool for blocking metabolic "soft spots" while fine-tuning the electronic environment of the aromatic ring.

Molecular Architecture & Physicochemical Profile[4][5]

The 3-fluoro-4-(trifluoromethyl)anisole scaffold is defined by three distinct functional vectors on the benzene ring:

| Position | Substituent | Electronic Effect (Hammett | Physicochemical Role |

| C1 | Methoxy (-OMe) | Electron Donating (Resonance) | H-bond acceptor; metabolic probe (O-demethylation liability). |

| C3 | Fluorine (-F) | Electron Withdrawing (Induction) | Conformational lock (ortho-effect); blocks metabolic oxidation at C3. |

| C4 | Trifluoromethyl (-CF | Strong Electron Withdrawing | Increases Lipophilicity (LogP); blocks metabolic oxidation at C4 (para-block). |

The "Fluorine Scan" Rationale

The strategic placement of the C3-fluorine adjacent to the C4-trifluoromethyl group creates a unique electronic synergistic effect. The C3-F atom exerts a negative inductive effect (-I), lowering the pKa of any phenol or aniline derived from this anisole. Furthermore, it creates a "dipole overlay" with the CF

Lipophilicity vs. Permeability

According to Pfizer's analysis of fluoroanisoles [1], replacing a hydrogen with a trifluoromethyl group significantly increases LogD (approx.[4][5] +1.0 unit).[6] However, unlike the trifluoromethoxy (-OCF

Synthetic Pathways[4][7][8]

The synthesis of 3-fluoro-4-(trifluoromethyl)anisole derivatives typically follows two primary logic flows: Nucleophilic Aromatic Substitution (S

Method A: The "Fluorine-Displacement" Route (S Ar)

This is the most scalable industrial route. It exploits the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the ring for nucleophilic attack.

-

Starting Material: 3,4-Difluoronitrobenzene or 4-Chloro-3-nitrobenzotrifluoride.

-

Reagent: Sodium Methoxide (NaOMe) in MeOH.

-

Mechanism: The methoxide anion attacks the position para to the nitro group or ortho to the CF

. -

Note: Regioselectivity is critical. In 3,4-difluoro-nitrobenzene, the fluorine para to the nitro group is more labile.

Method B: Methylation of the Phenol

Used when the phenol (3-fluoro-4-(trifluoromethyl)phenol) is the available commercial building block.

-

Protocol:

-

Dissolve 3-fluoro-4-(trifluoromethyl)phenol (1.0 eq) in Acetone or DMF.

-

Add K

CO -

Add Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 eq) dropwise at 0°C.

-

Stir at RT for 4-12 hours.

-

Yield: Typically >90%.

-

Visualization of Synthetic Workflow

Caption: Dual synthetic pathways for accessing the anisole scaffold and its downstream conversion to active pharmaceutical ingredients.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three "Control Knobs."

Control Knob 1: The 4-CF Metabolic Shield

-

Mechanism: The para-position of a phenyl ring is the primary site for CYP450-mediated hydroxylation. Replacing hydrogen with a trifluoromethyl group (-CF

) effectively blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol) and steric bulk. -

Impact: Extends half-life (t

) significantly compared to the 4-methyl or 4-chloro analogs [2].

Control Knob 2: The 3-Fluoro Ortho-Effect

-

Conformational Lock: The fluorine atom at the 3-position imposes a specific conformation on the anisole methoxy group (or linked chains) due to electrostatic repulsion with the oxygen lone pairs or dipole-dipole interactions.

-

Acidity Modulation: If the anisole is cleaved to a phenol (in vivo metabolite), the 3-F increases the acidity (lower pKa) of the hydroxyl group, potentially altering protein binding or solubility.

Control Knob 3: The Anisole Ether Linkage

-

Probe Utility: The methoxy group is often used in early SAR to test steric tolerance.

-

Metabolic Liability: The -OCH

group is susceptible to O-demethylation by CYP2D6.-

Optimization Strategy: If the anisole shows high potency but poor stability, medicinal chemists often replace the -OCH

with -OCF

-

SAR Decision Tree

Caption: Decision logic for optimizing the anisole scaffold during lead optimization.

Experimental Protocols

Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)anisole

Objective: Synthesis from commercially available phenol.

-

Preparation: Charge a 250 mL round-bottom flask with 3-fluoro-4-(trifluoromethyl)phenol (5.0 g, 27.7 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add Potassium Carbonate (K

CO -

Alkylation: Cool to 0°C. Add Iodomethane (MeI, 1.9 mL, 30.5 mmol) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.

-

Workup: Pour reaction mixture into ice water (200 mL). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL).

-

Purification: Dry over MgSO

, filter, and concentrate in vacuo. The product is typically a colorless oil.-

Expected Yield: 92-95%.

-

Characterization:

H NMR (400 MHz, CDCl

-

Protocol: Microsomal Stability Assay (Metabolic Probe)

Objective: Determine if the anisole methoxy group is a metabolic soft spot.

-

Incubation: Incubate test compound (1

M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (CL

).-

Interpretation: High clearance suggests rapid O-demethylation. If observed, switch to -OCF

analog.

-

References

-

Xing, L., et al. (2015).[4] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem, 10(4), 715-726.[4] Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Inoue, M., et al. (2020). "Structure-Activity Relationship of Trifluoromethyl-Containing Drugs." Processes, 10, 2054. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432–2506. Link

Author Note: This guide synthesizes current medicinal chemistry practices regarding the 3-fluoro-4-(trifluoromethyl)phenyl pharmacophore. All protocols should be validated in your specific laboratory setting.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Boiling point and density of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

[1][2]

Executive Summary

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene (CAS 1214344-33-8 ) is a trisubstituted aromatic intermediate characterized by its high electron-withdrawing potential and lipophilicity. Commonly referred to by its anisole derivative nomenclature, 3-Fluoro-4-(trifluoromethyl)anisole , this compound serves as a critical scaffold for introducing the trifluoromethyl (-CF₃) motif into bioactive molecules.

The strategic placement of the fluorine atom ortho to the trifluoromethyl group and meta to the methoxy group creates a unique electronic environment, facilitating specific electrophilic aromatic substitutions (EAS) and nucleophilic aromatic substitutions (SₙAr) essential for late-stage lead optimization.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence structure-property relationship (SPR) predictions based on isomeric analogs.

Table 1: Core Physical Properties

| Property | Value / Range | Method/Source |

| CAS Number | 1214344-33-8 | Chemical Abstracts Service |

| IUPAC Name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | Nomenclature |

| Synonym | 3-Fluoro-4-(trifluoromethyl)anisole | Functional Group Priority |

| Molecular Formula | C₈H₆F₄O | Stoichiometry |

| Molecular Weight | 194.13 g/mol | Calculated |

| Physical State | Colorless Liquid | Standard Conditions (STP) |

| Density | 1.284 ± 0.02 g/cm³ | Pycnometry / Analog Comparison [1] |

| Boiling Point | 171 - 175 °C | Atmospheric Pressure (760 mmHg) [2] |

| Refractive Index ( | 1.442 - 1.446 | Refractometry (Predicted) |

| LogP | 2.90 ± 0.2 | Consensus Prediction (Lipophilicity) |

Structural Analysis & Property Causality

-

Density Elevation: The introduction of the trifluoromethyl group significantly increases the molecular mass without a proportional increase in molecular volume, resulting in a density (~1.28 g/cm³) markedly higher than anisole (0.995 g/cm³).

-

Boiling Point Shift: The strong dipole moment introduced by the -CF₃ and -F substituents enhances intermolecular dipole-dipole interactions, elevating the boiling point to ~171°C, compared to 154°C for unsubstituted anisole.

-

Electronic Effects: The methoxy group (-OMe) acts as a strong resonance donor (+R), while the -CF₃ and -F groups are strong inductive withdrawers (-I). This "push-pull" system activates the ring positions ortho to the methoxy group for electrophilic attack, while the position para to the -CF₃ group is deactivated.

Experimental Determination Protocols

To ensure data integrity in a research setting, the following self-validating protocols are recommended for verifying the physical constants of this intermediate.

Protocol A: High-Precision Density Measurement (Oscillating U-Tube)

-

Objective: Determine density with

g/cm³ precision. -

Instrument: Anton Paar DMA 4500 or equivalent.

-

Methodology:

-

Calibration: Perform air/water check at 20.00°C. Water density must read

g/cm³. -

Sample Injection: Inject 2.0 mL of analyte using a Luer-lock syringe. Ensure no microbubbles are trapped in the U-tube (visual inspection via camera).

-

Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.00°C for 180 seconds.

-

Measurement: Record the period of oscillation. The instrument calculates density (

) using the dampening constant. -

Validation: Repeat at 25.00°C. The density should decrease by approximately

g/cm³ per degree Celsius (thermal expansion coefficient check).

-

Protocol B: Micro-Boiling Point Determination (Siwoloboff Method)

-

Objective: Determine boiling point with minimal sample loss (< 50 µL).

-

Setup: Capillary tube containing sample and an inverted micro-capillary (bell) submerged in a heated silicone oil bath.

-

Procedure:

-

Heat the bath at a rate of 2°C/min.

-

Observation: Note the temperature where a continuous stream of bubbles emerges from the inverted bell (vapor pressure > atmospheric pressure).

-

Endpoint: Stop heating. Record the temperature at which the bubbling stops and liquid sucks back into the bell. This temperature represents the true thermodynamic boiling point.

-

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the compound before use in synthesis.

Caption: Analytical workflow for the structural validation and purity assessment of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene.

Synthetic Context & Applications

This compound is synthesized via the methylation of the corresponding phenol, a pathway that ensures regiochemical fidelity.

Synthesis Pathway

The standard industrial preparation involves the O-methylation of 3-fluoro-4-(trifluoromethyl)phenol . This route avoids the formation of regioisomers common in direct electrophilic fluorination.

Caption: Regioselective synthesis via O-methylation of the phenolic precursor.

Medicinal Chemistry Utility[3][4]

-

Bioisosterism: The methoxy group serves as a hydrogen bond acceptor, while the -CF₃ group enhances metabolic stability by blocking cytochrome P450 oxidation at the benzylic position.

-

Scaffold for SNAr: The fluorine atom at position 2 (relative to the benzene ring numbering 1-CF3, 2-F) is activated by the ortho-CF₃ group, making it susceptible to nucleophilic aromatic substitution with amines or thiols, allowing for the rapid generation of libraries.

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye), Flammable Liquid.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to potential volatility and fluorinated by-products upon thermal decomposition.

References

-

National Institutes of Health (NIH) - PubChem. 1-Methoxy-4-(trifluoromethyl)benzene (Isomer Comparison). Available at: [Link]

Technical Whitepaper: Structural and Functional Analysis of 3-Fluoro-4-(Trifluoromethyl)anisole and its Regioisomers

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-4-(trifluoromethyl)anisole represents a high-value pharmacophore building block, often confused with its regioisomer, 2-fluoro-4-(trifluoromethyl)anisole .[1]

This guide provides a definitive technical analysis of these isomers. It details the regioselective synthetic pathways required to access the specific 3-fluoro target, contrasting them with the routes that yield the 2-fluoro isomer. Furthermore, it outlines self-validating analytical protocols using

Structural Landscape & Isomerism[1]

The anisole core, bearing both a trifluoromethyl (

The Target vs. The Common Isomer

| Feature | Target Molecule | Common Isomer |

| IUPAC Name | 3-Fluoro-4-(trifluoromethyl)anisole | 2-Fluoro-4-(trifluoromethyl)anisole |

| Structure | ||

| Relative F Position | Ortho to | Meta to |

| Electronic Effect | F exerts inductive withdrawal on the | F exerts steric and electronic influence on the metabolic labile |

| Key Application | Bioisostere for 3,4-disubstituted aromatics; Metabolic blocking at C3.[1] | Steric protection of the methoxy group to prevent O-demethylation.[1] |

Synthetic Methodologies & Regioselectivity[1][2][3][4]

The synthesis of these isomers relies principally on Nucleophilic Aromatic Substitution (

The Regioselectivity Rule

In polyfluorinated aromatics containing a trifluoromethyl group, nucleophilic attack by alkoxides (e.g., sodium methoxide) occurs preferentially at the position para to the

Synthetic Decision Tree

To synthesize the Target (3-fluoro) , one must start with 2,4-difluorobenzotrifluoride .[1] To synthesize the Isomer (2-fluoro) , one must start with 3,4-difluorobenzotrifluoride .[1]

Caption: Regioselective synthesis pathways. The para-fluorine relative to the CF3 group is the primary leaving group in both pathways.

Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)anisole

Objective: Selective synthesis via

Reagents:

-

2,4-Difluorobenzotrifluoride (1.0 eq)[1]

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

-

Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Charging: Add anhydrous Methanol (5 mL/mmol) and 2,4-difluorobenzotrifluoride (1.0 eq) under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Add the NaOMe solution (1.1 eq) dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (65°C) for 4–6 hours to ensure completion.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2] The starting material peak should disappear.

-

Workup: Cool to room temperature. Quench with water.[2] Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation.

Analytical Profiling & Self-Validation

Distinguishing the 3-fluoro target from the 2-fluoro isomer is best achieved using

F NMR Diagnostic Criteria

-

Target (3-Fluoro-4-(trifluoromethyl)anisole):

-

Isomer (2-Fluoro-4-(trifluoromethyl)anisole):

| Isomer | |||

| 3-Fluoro (Target) | -115 to -120 ppm | -61 to -63 ppm | Distinct (~13 Hz) |

| 2-Fluoro (Isomer) | -125 to -130 ppm | -61 to -63 ppm | Negligible (< 2 Hz) |

Medicinal Chemistry Applications

The choice between these isomers is often a decision regarding metabolic stability and pKa modulation.

Metabolic Blocking (The "F-Scan")[1]

-

3-Fluoro Target: The fluorine at position 3 blocks metabolic oxidation at that site.[1] However, the methoxy group at position 1 is relatively exposed. This motif is used when the aromatic ring itself is the metabolic soft spot.

-

2-Fluoro Isomer: The fluorine at position 2 is ortho to the methoxy group. This creates steric hindrance around the oxygen atom, significantly slowing down O-demethylation by Cytochrome P450 enzymes.[1]

Caption: Impact of Fluorine positioning on metabolic stability (O-demethylation).[1]

Lipophilicity and Bioisosterism

Both isomers utilize the

References

-

Regioselectivity in Nucleophilic Aromatic Substitution

- Source: National Institutes of Health (NIH) / PubMed

- Context: Analysis of mechanisms on activ

-

(Note: General reference to S_NAr principles on fluorinated systems)

-

Fluorine in Drug Design (Pfizer Case Study)

- Title: Fluorine in drug design: a case study with fluoroanisoles.

-

Source: PubMed / Wiley-VCH[1]

- Context: Detailed analysis of metabolic stability and physicochemical properties of fluoroanisoles.

-

19F NMR Chemical Shifts

-

Synthesis of Fluorinated Phenols/Anisoles

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

- 5. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: Scalable Process Development for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the scalable synthesis of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene , a critical fluorinated building block used to modulate metabolic stability and lipophilicity in drug candidates.

) Target Molecule: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene (CAS: 1240298-84-7)Executive Summary

The synthesis of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene presents a classic challenge in regioselectivity. The target molecule contains three substituents on the benzene ring: a trifluoromethyl group (

While various routes exist (e.g., methylation of phenols), the most scalable and cost-effective industrial route involves the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Route Selection

Strategic Logic

The trifluoromethyl group (

-

Position 4 (Para): Activated by the

group via induction and resonance-like stabilization of the Meisenheimer complex. It is sterically accessible. -

Position 2 (Ortho): Activated by the

group (strong inductive effect), but sterically hindered by the bulky

Process Decision: By controlling temperature and stoichiometry, we favor the kinetic product (substitution at the less hindered 4-position), making this route superior to multi-step sequences involving diazonium salts or hazardous fluorinating agents (e.g.,

Reaction Scheme Visualization

Caption: Reaction pathway showing the competition between para- and ortho-substitution. Kinetic control favors the para-product.

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Jacketed glass reactor (1L to 5L scale) or Hastelloy autoclave for larger scales.

-

Agitation: Overhead mechanical stirrer with pitched-blade turbine (essential for heat transfer).

-

Reagents:

-

2,4-Difluorobenzotrifluoride (Purity >99%).[1]

-

Sodium Methoxide (25-30% wt solution in Methanol).

-

Solvent: Anhydrous Methanol (if dilution is needed).

-

Quench: Glacial Acetic Acid or dilute HCl.

-

Step-by-Step Methodology

Phase 1: Reaction Setup (0:00 - 1:00)

-

Inerting: Purge the reactor with Nitrogen (

) to remove moisture. Moisture generates NaOH, which can lead to phenol impurities via hydrolysis. -

Charging: Charge 2,4-Difluorobenzotrifluoride (1.0 equiv) into the reactor.

-

Cooling: Cool the reactor jacket to -10°C . Ensure internal temperature reaches < -5°C .

-

Why? Lower temperatures enhance regioselectivity by favoring the lower-energy transition state (para-attack) and suppressing the formation of the ortho-isomer.

-

Phase 2: Controlled Addition (1:00 - 4:00)

-

Dosing: Add Sodium Methoxide solution (1.05 equiv) dropwise via a dosing pump.

-

Rate Control: Maintain internal temperature below 0°C throughout the addition. The reaction is exothermic.

-

Caution: Rapid addition will cause localized hot spots, increasing the ratio of the unwanted ortho-isomer (2-methoxy impurity).

-

Phase 3: Reaction & Monitoring (4:00 - 8:00)

-

Aging: After addition, allow the mixture to warm slowly to 20°C (Room Temperature) over 2 hours.

-

IPC (In-Process Control): Monitor by GC-MS or HPLC.

-

Target: < 1.0% remaining Starting Material.

-

Spec: Regioisomer ratio should be > 95:5 (Para:Ortho).

-

Phase 4: Workup & Isolation (8:00 - 12:00)

-

Quench: Cool to 10°C. Add water (2.0 vol) followed by dilute HCl to adjust pH to neutral (pH 7).

-

Note: Neutralization prevents hydrolysis of the product during workup.

-

-

Extraction: The product is a heavy oil. If phase separation is poor, add Toluene or MTBE. Separate the organic layer.[1][2]

-

Washing: Wash organic layer with Brine (10%) to remove residual methanol.

-

Concentration: Strip solvent under reduced pressure (keep bath < 40°C).

Phase 5: Purification (Distillation)

-

Fractional Distillation: Perform vacuum distillation.

-

The product (2-Fluoro-4-methoxy...) typically boils higher than the starting material but close to the ortho-isomer.

-

Use a column with high theoretical plates (e.g., Vigreux or packed column) if the isomer content is >3%.

-

Quantitative Data Summary

| Parameter | Specification / Range | Rationale |

| Stoichiometry | 1.05 equiv NaOMe | Slight excess ensures full conversion without promoting bis-substitution. |

| Temperature (Addition) | -10°C to 0°C | Critical for maximizing Regioselectivity (Para > Ortho). |

| Temperature (Reaction) | 20°C to 25°C | Ensures reaction completion after initial selectivity is set. |

| Reaction Time | 4 - 6 Hours | Fast kinetics of activated aryl fluorides. |

| Expected Yield | 85 - 92% | High efficiency of |

| Regio-Selectivity | > 95 : 5 (Para:Ortho) | Achievable with strict temperature control. |

Process Workflow Diagram

Caption: Operational workflow from reactor setup to final distilled product.

Safety & Troubleshooting (E-E-A-T)

Hazard Management

-

Fluoride Generation: The reaction generates Sodium Fluoride (NaF) as a byproduct. While not HF, it is toxic. Waste streams must be treated with Calcium Chloride (

) to precipitate Calcium Fluoride ( -

Exotherm: The

reaction is highly exothermic. Failure to control dosing rate can lead to a runaway reaction and loss of regioselectivity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Ortho-Isomer (>5%) | Temperature too high during addition. | Lower cooling bath to -15°C; slow down addition rate. |

| Low Conversion | Old NaOMe reagent (absorbed moisture). | Titrate NaOMe before use; ensure anhydrous conditions. |

| Phenol Impurity | Water in solvent or reactor.[3] | Dry methanol (KF < 0.1%); ensure |

| Poor Phase Separation | Emulsion formed by NaF salts. | Add more water to dissolve salts or filter solids before separation. |

References

-

Regioselectivity in

Reactions: Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Provides foundational rules for -

Synthesis of Fluorin

-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers". The Journal of Organic Chemistry, 29(1), 1-11. (Historical context on fluorinated ether synthesis). -

Process Chemistry of Fluorobenzenes: Example Patent WO2016125185A2. "Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds". (Illustrates industrial handling of similar fluorinated substrates).

-

Nucleophilic Substitution Principles: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Compounds". Chemical Reviews, 49(2), 273-412. (The definitive mechanism review).

Disclaimer: This protocol is for research and development purposes. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

- 1. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. JPS59139329A - Method for producing 4-fluorobenzotrifluorides - Google Patents [patents.google.com]

Troubleshooting & Optimization

Troubleshooting low conversion in SnAr reactions of trifluoromethylbenzenes

🔬 Technical Support Center: Optimization for Trifluoromethyl Arenes

Case ID: SNAR-CF3-LOW-CONV Status: Open Priority: High

Welcome to the Advanced Synthesis Support Center. I understand you are seeing stalled conversion or low yields in your nucleophilic aromatic substitution (

This guide moves beyond basic textbook advice, offering a root-cause analysis based on kinetic data and field-proven optimization strategies.

🛠️ Part 1: Diagnostic Workflow

Before changing reagents, use this logic flow to identify the specific failure mode of your reaction.

Figure 1: Decision matrix for diagnosing low conversion in trifluoromethyl-activated

🧠 Part 2: The "Engine" Issues (Reactivity & Activation)

Q1: I am using a chloro-substituted

-benzene and heating to 120°C, but the reaction is stalled at 20% conversion. Why?

A: You are likely fighting the Rate-Determining Step (RDS) .

In

-

The Mechanism: The

group stabilizes the negative charge in the transition state via induction ( -

The Solution: Switch your leaving group from Chlorine to Fluorine .

-

Why? Fluorine is the most electronegative element.[1] It pulls electron density from the ring carbon (

-withdrawal), significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the reaction site. This accelerates the initial attack.[1] -

The "Element Effect": In

, the reactivity order is often

-

Q2: My nucleophile is a secondary amine. It works on nitro-benzene but fails on

-benzene. Is the nucleophile too bulky?

A: It is likely an electronic issue, not just steric.

The

-

Recommendation:

-

Deprotonate: If possible, use a strong base (like LiHMDS or NaH) to generate the amide anion (

) before addition. Anionic nucleophiles are far more aggressive. Warning: See Q4 regarding side reactions. -

Add a Catalyst: Use 4-Dimethylaminopyridine (DMAP) (0.1–0.5 equiv) or a phase transfer catalyst like 18-Crown-6 if using solid inorganic bases (

). This increases the effective concentration of the "naked" nucleophile in solution [3].

-

🧪 Part 3: The "Environment" Issues (Conditions & Solvents)

Q3: I am using DMF as a solvent with NaH. The reaction turns black and I see multiple spots on TLC. What is happening?

A: You are witnessing solvent/base incompatibility , a critical safety and yield killer. Sodium Hydride (NaH) in DMF can undergo a runaway exotherm and decompose the solvent.[6]

-

DMF Decomposition: NaH can deprotonate DMF, leading to the formation of carbon monoxide and dimethylamine (

) . -

Competition: The generated dimethylamine is a potent nucleophile and will compete with your intended amine/alkoxide, creating a specific impurity (

) that is often difficult to separate.

-

Protocol Shift:

-

Safer Solvent: Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). They are more robust, though DMSO can still react with super-strong bases at high temps.

-

Safer Base: If you must use DMF, switch to Cesium Carbonate (

) . The "Cesium Effect" improves solubility and reactivity without decomposing the solvent [4].

-

Q4: Can the

group itself decompose?

A: Yes. This is a classic "silent killer" in

-

Mechanism: Nucleophilic attack at the fluorine or base-assisted elimination can generate a difluorocarbene species, leading to tarry polymerization products.

-

Prevention: Avoid alkoxide bases if possible. Stick to carbonate bases (

,

📊 Part 4: Data & Optimization Tables

Table 1: Relative Reactivity of Leaving Groups in

| Leaving Group (X) | Relative Rate ( | Reason for Reactivity |

| Fluorine (-F) | ~300 - 3000 | High electronegativity lowers LUMO; stabilizes Meisenheimer complex. |

| Nitro (-NO2) | ~100 - 1000 | Can act as a leaving group (rare but possible); very strong activation. |

| Chlorine (-Cl) | 1 | Standard baseline. C-Cl bond break is fast, but initial attack is slow. |

| Bromine (-Br) | ~0.8 | Similar to Chlorine; slightly more steric hindrance. |

| Iodine (-I) | ~0.5 | Poorest inductive effect; slowest initial attack. |

Table 2: Solvent Selection Guide for Difficult Substrates

| Solvent | Dipole Moment | Pros | Cons |

| DMSO | 3.96 D | Best for Rate. Solvates cations well, leaving anions "naked" and reactive. | High boiling point (189°C). Difficult workup (emulsions). |

| NMP | 4.09 D | Excellent stability at high temp (>130°C). | Reprotoxic. Hard to remove. |

| DMF | 3.82 D | Good general solvent. | Decomposes with strong bases. Forms |

| THF | 1.75 D | Easy to remove. | Too slow for deactivated |

📝 Part 5: Standard Operating Procedure (SOP) for Resistant Substrates

Objective: Force conversion on a deactivated

Reagents:

-

Substrate: 1.0 equiv (Preferably Aryl-Fluoride )

-

Nucleophile: 1.2 - 1.5 equiv

-

Base:

(2.0 equiv) -

Solvent: Anhydrous DMSO (0.5 M concentration)

Protocol:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon. Moisture kills

by introducing Hydroxide ( -

Mixing: Add Substrate, Nucleophile, and

. Add DMSO. -

Degassing: Briefly sparge with inert gas (oxygen can promote radical side reactions).

-

Reaction: Heat to 100°C initially. Monitor by HPLC/UPLC after 1 hour.

-

If <10% conversion: Increase temp to 130°C.

-

If still no reaction: Add 18-Crown-6 (0.1 equiv) to solubilize the carbonate.

-

-

Workup (The "DMSO Fix"):

-

Do not just extract with Ethyl Acetate/Water (leads to emulsions).

-

Dilute the reaction mixture with water (5x volume).

-

Wash the organic layer 3x with 5% LiCl solution . Lithium coordinates DMSO and pulls it into the aqueous phase effectively.

-

🔗 References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Types.[2][3][7][8][9][10][11][12] Chemical Reviews.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.[1][4][13][14]

-

Makosza, M. (2000). Phase Transfer Catalysis in Nucleophilic Aromatic Substitution. Pure and Applied Chemistry.

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis: Cesium Carbonate.

-

Kondoh, A., et al. (2025). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[4]

-

BenchChem. (2025).[5][11][15] Bromide vs. Chloride as Leaving Groups in SNAr Reactions.[3][5][11][12][16]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of 3-Fluoro-4-(trifluoromethyl)anisole

Welcome to the technical support center for synthetic strategies involving 3-fluoro-4-(trifluoromethyl)anisole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution (EAS) on this highly functionalized scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the Substituent Effects

The regiochemical outcome of any EAS reaction on 3-fluoro-4-(trifluoromethyl)anisole is a direct consequence of the interplay between the three substituents on the aromatic ring. A clear understanding of their individual directing effects is paramount.

-

Methoxy Group (-OCH₃) at C1: This is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density into the ring through a strong positive mesomeric (+M) or resonance effect, which significantly outweighs its moderate negative inductive (-I) effect.[3][4] This donation stabilizes the cationic Wheland intermediate formed during electrophilic attack at the ortho (C2, C6) and para (C4) positions.[5]

-

Fluoro Group (-F) at C3: Fluorine is an anomaly. Due to its high electronegativity, it deactivates the ring towards electrophilic attack via a strong inductive (-I) effect.[6][7] However, it possesses lone pairs that can be donated into the ring through resonance (+M effect), making it an ortho, para-director.[8] This resonance stabilization is most effective for intermediates formed from attack at the ortho (C2, C4) and para (C6) positions.

-

Trifluoromethyl Group (-CF₃) at C4: This is a potent deactivating group and a meta-director.[9] The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive (-I) effect, pulling electron density out of the ring and destabilizing the positively charged intermediates of EAS.[10][11] This deactivation is most pronounced at the ortho and para positions, making the meta positions (C2, C6) the least deactivated and therefore the preferred sites of attack.[12]

Consensus of Directing Effects

When we map these effects onto the 3-fluoro-4-(trifluoromethyl)anisole molecule, a clear consensus emerges.

Caption: Directing effects of substituents on the anisole ring.

As the diagram illustrates, all three substituents direct incoming electrophiles to the C2 and C6 positions. The powerful activating effect of the methoxy group is the dominant force, ensuring that substitution occurs primarily at these locations.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of electrophilic substitution on 3-fluoro-4-(trifluoromethyl)anisole and why?

A1: The primary sites of substitution are C2 and C6. However, in most cases, substitution at the C6 position is strongly favored . While all three substituents direct to both C2 and C6, the C2 position is sterically hindered by the adjacent methoxy group (C1) and fluoro group (C3). The C6 position, being ortho only to the methoxy group, is significantly more accessible.[13] Therefore, reactions controlled by steric factors will predominantly yield the C6-substituted isomer.

Q2: My reaction is very sluggish. Is this expected?

A2: Yes, this is a common observation. Although the methoxy group is a strong activator, the combined deactivating power of the fluoro and trifluoromethyl groups significantly reduces the overall nucleophilicity of the aromatic ring compared to anisole itself.[2][11] Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger Lewis acids) may be required to achieve a reasonable conversion rate.

Q3: How can I influence the ratio of C6 to C2 substitution?

A3: You can manipulate the C6:C2 product ratio by carefully selecting your reaction conditions:

-

Electrophile Size: Using a sterically bulky electrophile will increase the preference for attack at the less hindered C6 position.

-

Temperature: Lowering the reaction temperature generally increases selectivity for the sterically favored product (C6). At higher temperatures, more energy is available to overcome the activation barrier for substitution at the more hindered C2 site, potentially leading to a higher proportion of the C2 isomer.

-

Catalyst/Solvent System: The choice of Lewis acid and solvent can influence the effective size of the electrophilic species and the transition state energies, thereby altering the isomer ratio. Experimentation with different systems is often necessary.

Q4: I'm observing demethylation of the methoxy group. How can I prevent this?

A4: Demethylation is a known side reaction when using strong Lewis acids, particularly aluminum chloride (AlCl₃), with anisole derivatives.[14] The Lewis acid can coordinate to the ether oxygen, facilitating cleavage. To prevent this, consider using a milder Lewis acid catalyst such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or exploring non-Lewis acid mediated conditions where applicable (e.g., using NBS for bromination in DMF).[13][15][16]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solutions & Rationale |

| Low Overall Yield | 1. Insufficient reaction conditions due to the strongly deactivated ring. 2. Impure starting material or reagents. 3. Sub-optimal workup procedure leading to product loss. | 1. Increase Reaction Severity: Gradually increase the temperature or reaction time. Consider using a more potent activating system for the electrophile (e.g., trifluoromethanesulfonic acid for nitration).[17] This provides the necessary energy to overcome the high activation barrier. 2. Verify Reagent Quality: Ensure all reagents are pure and solvents are anhydrous, as water can deactivate Lewis acid catalysts.[18] 3. Optimize Workup: Analyze aqueous layers by TLC/LC-MS to check for product loss due to unexpected solubility. Adjust pH or extraction solvent if necessary. |

| Poor Regioselectivity (Significant C2 Isomer Formation) | 1. Use of a small, highly reactive electrophile. 2. High reaction temperature. | 1. Increase Steric Bulk: If possible, switch to a bulkier electrophile. For Friedel-Crafts acylation, using a larger acyl chloride can enhance C6 selectivity. 2. Lower Reaction Temperature: Perform the reaction at 0 °C or below. This makes the reaction more sensitive to the smaller steric barrier at C6, thus favoring that pathway. |

| Formation of Multiple Products / Tar | 1. Overly harsh reaction conditions. 2. Polysubstitution (less likely on this deactivated ring but possible). 3. Catalyst-induced decomposition. | 1. Moderate Conditions: Reduce the temperature and/or use a less reactive electrophile/catalyst system. For nitration, consider milder reagents like acetyl nitrate instead of a potent HNO₃/H₂SO₄ mixture. 2. Use Stoichiometric Control: Ensure the electrophile is not used in large excess. Friedel-Crafts acylation is generally self-limiting as the product is deactivated.[19] 3. Screen Catalysts: Switch to a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃). |

Experimental Protocols & Workflows

The following protocols are provided as a starting point and should be optimized based on your specific experimental goals and observations.

General Experimental Workflow

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vaia.com [vaia.com]

- 4. vaia.com [vaia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. homework.study.com [homework.study.com]

- 11. vaia.com [vaia.com]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. praxilabs.com [praxilabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Friedel-Crafts Acylation [organic-chemistry.org]

Technical Support Guide: Purification of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene by Vacuum Distillation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene via vacuum distillation. It is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Section 1: Critical Pre-Distillation Considerations & FAQs

This section addresses foundational knowledge required before attempting the purification protocol. Understanding these principles is crucial for a successful and safe distillation.

Q1: Why is vacuum distillation the required method for purifying 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene?

Vacuum distillation is necessary for compounds that have a high boiling point (typically >150 °C at atmospheric pressure) or are susceptible to thermal decomposition at their atmospheric boiling point.[1] 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has a reported atmospheric boiling point of approximately 165 °C, which is on the cusp of where thermal degradation can become a concern for complex organic molecules.[2] By reducing the operating pressure, the boiling point of the compound is significantly lowered, which provides two key advantages:

-

Prevents Thermal Decomposition: Lowering the distillation temperature minimizes the risk of side reactions or degradation of the target molecule, ensuring higher purity and yield.[3][4]

-

Energy Efficiency: Less energy is required to reach the lowered boiling point.[3]

Q2: What are the key physical properties I need to know for this distillation?

Having accurate physical data is essential for planning the distillation. The key properties for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene are summarized below.

| Property | Value | Source / Notes |

| CAS Number | 261951-78-4 | [2][5] |

| Molecular Formula | C₈H₆F₄O | [2] |

| Molecular Weight | 194.13 g/mol | [2] |

| Boiling Point (Atmospheric) | ~164.8 °C at 760 mmHg | [2] |

| Predicted Boiling Point (Vacuum) | See note below | |

| Appearance | Varies; typically a liquid. |

Note on Vacuum Boiling Point: An exact boiling point under various vacuum levels is not readily published. It can be estimated using a pressure-temperature nomograph. As a practical starting point, a moderate vacuum (e.g., 10-20 mmHg) should lower the boiling point into a more manageable range (approx. 60-90 °C). The optimal conditions must be determined empirically during the distillation.

Q3: What common impurities should I anticipate in my crude sample?

Impurities will depend on the synthetic route but can generally include:

-

Unreacted Starting Materials: Such as the corresponding phenol or anisole precursors.

-

Reagents and Catalysts: Remnants from the fluorination or trifluoromethylation steps.[6]

-

Acidic Byproducts: Many synthetic procedures can generate acidic side products. These are particularly problematic as they can catalyze decomposition during heating.[7]

-

Solvents: Residual reaction or workup solvents.

Q4: How should I prepare my crude sample before distillation?

A pre-distillation workup is critical to remove non-volatile salts and reactive impurities.

-

Aqueous Wash: If the crude product was extracted into an organic solvent, it should be washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities.[8] This is followed by a water wash and then a saturated brine wash to aid in the separation of the aqueous and organic layers.

-

Drying: The organic layer must be thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Water must be rigorously excluded, as its presence will interfere with achieving a high vacuum.

-

Solvent Removal: The bulk of the organic solvent should be removed, typically using a rotary evaporator, before transferring the crude oil to the distillation apparatus.

Section 2: Experimental Protocol & Workflow

This section provides a step-by-step methodology for performing the vacuum distillation.

Workflow Diagram

The overall process from crude material to purified product is illustrated below.

Sources

- 1. How To [chem.rochester.edu]

- 2. echemi.com [echemi.com]

- 3. buschvacuum.com [buschvacuum.com]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. 261951-78-4|1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene| Ambeed [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Validation & Comparative

19F NMR Chemical Shift Guide: 3-Fluoro-4-(trifluoromethyl)anisole

The following guide details the 19F NMR chemical shift profile of 3-Fluoro-4-(trifluoromethyl)anisole , designed for researchers requiring high-fidelity structural verification and quantitative analysis (qNMR).

Executive Summary & Application Scope

3-Fluoro-4-(trifluoromethyl)anisole (CAS: 1214339-02-0 / 127271-65-2 analogs) represents a critical fluorinated building block in medicinal chemistry. Its dual-fluorine motif—comprising a trifluoromethyl group (-CF

This guide provides the expected chemical shift ranges , coupling patterns , and experimental protocols necessary to distinguish this molecule from its regioisomers (e.g., 4-fluoro-3-(trifluoromethyl)anisole) and metabolic precursors.

Key Chemical Identifiers[1][2][3][4][5]

-

IUPAC Name: 3-Fluoro-4-(trifluoromethyl)anisole

-

Core Structure: Anisole (Methoxybenzene)

-

Substituents:

19F NMR Spectral Profile

The 19F NMR spectrum of 3-Fluoro-4-(trifluoromethyl)anisole is characterized by two distinct signal regions. The presence of the electron-donating methoxy group (para to the -CF

Expected Chemical Shifts (CDCl )

Values referenced to CFCl

| Signal Assignment | Fluorine Type | Chemical Shift ( | Multiplicity | Coupling ( |

| A | -CF | -61.0 to -63.0 | Doublet (d) | ~12–15 Hz |

| B | Ar-F (Aromatic C3-F) | -112.0 to -118.0 | Quartet (q) | ~12–15 Hz |

Structural Causality & Interpretation

-

The -CF

Signal (-62 ppm):-

The trifluoromethyl group at position 4 is shielded by the para-methoxy group (-OCH

), which donates electron density into the ring system. This typically shifts the -CF -

However, the ortho-fluorine at position 3 exerts an inductive withdrawing effect, slightly deshielding the -CF

. The net result is a shift centered near -62 ppm.

-

-

The Ar-F Signal (-115 ppm):

-

The aromatic fluorine at position 3 is meta to the methoxy group (weak electronic influence) but ortho to the strongly electron-withdrawing -CF

group. -

Diagnostic Feature: The Ar-F signal appears as a quartet due to through-bond coupling (

) with the three equivalent fluorine atoms of the -CF

-

Comparative Analysis: Alternatives & Isomers

Distinguishing the target molecule from its isomers is a common challenge in synthesis. The table below compares 3-Fluoro-4-(trifluoromethyl)anisole with its closest structural analogs.

Comparison Table

| Compound | Structure | Key Distinction | ||

| 3-Fluoro-4-(trifluoromethyl)anisole | Target | -61.5 (d) | -115.0 (q) | |

| 4-Fluoro-3-(trifluoromethyl)anisole | Regioisomer | -62.0 (d) | -118.0 (q) | Very similar; distinguish by |

| 4-(Trifluoromethyl)anisole | Analog (No F) | -61.4 (s) | N/A | Singlet -CF |

| 3-Fluoroanisole | Analog (No CF | N/A | -111.5 (m) | Lacks -CF |

| 4-Fluoro-3-(trifluoromethyl)aniline | Precursor | -60.0 | -125.0 | Amine group shields Ar-F differently than Methoxy. |

Note: "s" = singlet, "d" = doublet, "q" = quartet, "m" = multiplet. Small variations occur based on concentration and solvent (e.g., DMSO-d

vs. CDCl).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data for publication or regulatory submission, follow this self-validating protocol.

Reagents & Equipment[1][2][7][8][9]

-

Solvent: CDCl

(99.8% D) with 0.03% v/v TMS (for -

Internal Standard (Optional):

-Trifluorotoluene ( -

Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz+)

-

Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) for quantitative integration.

-

Spectral Width (SW): 200 ppm (cover -50 to -250 ppm).

-

Offset (O1P): -100 ppm (centers the window between CF

and Ar-F). -

Relaxation Delay (D1):

-

Qualitative: 1.0 s

-

Quantitative (qNMR):20 s (Fluorine T

relaxation times are long; insufficient delay leads to integration errors).

-

-

Scans (NS): 16–64 (Fluorine has 100% natural abundance and high sensitivity).

Workflow Diagram

The following Graphviz diagram outlines the logic flow for assigning the spectrum and validating the structure.

Caption: Logic flow for structural verification of fluorinated anisole derivatives using 19F NMR.

References

-

University of Colorado Boulder. (2024). 19F NMR Reference Standards and Solvents. Retrieved from [Link]

- Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (General reference for substituent effects).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Unraveling the Electron Ionization Fingerprint: A Comparative Guide to the GC-MS Fragmentation of 4-Methoxy-2-fluorobenzotrifluoride

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, providing not only separation of complex mixtures but also invaluable structural information through characteristic fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrum of 4-Methoxy-2-fluorobenzotrifluoride, a compound of interest in medicinal and materials chemistry. By dissecting the fragmentation pathways and comparing them with structurally related analogs, this document serves as a practical reference for the interpretation of mass spectra of complex aromatic molecules.

The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable functional group in medicinal chemistry.[1] The interplay of the methoxy, fluoro, and trifluoromethyl substituents on the benzene ring in 4-Methoxy-2-fluorobenzotrifluoride presents a unique case for studying fragmentation behavior in EI-MS. Understanding these patterns is crucial for unambiguous compound identification and for distinguishing it from its isomers.

Predicted Fragmentation Pattern of 4-Methoxy-2-fluorobenzotrifluoride

The primary fragmentation pathways are anticipated to be driven by the lability of the methoxy and trifluoromethyl groups, as well as the electronic effects of the fluorine substituent.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH3): A common fragmentation for anisole derivatives involves the cleavage of the O-CH3 bond, leading to the loss of a methyl radical (15 Da).[3][4] This would result in a significant fragment ion at m/z 191 . The resulting ion is stabilized by resonance.

-

Loss of the Trifluoromethyl Radical (•CF3): The cleavage of the bond connecting the -CF3 group to the aromatic ring is a frequent pathway for trifluoromethylated compounds, resulting in a peak at [M-69]⁺.[1][5] For 4-Methoxy-2-fluorobenzotrifluoride, this would correspond to a fragment at m/z 137 .

-

Loss of Formaldehyde (CH2O): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation. A characteristic loss for methoxy-substituted aromatics is the elimination of a neutral formaldehyde molecule (30 Da) from the [M-15]⁺ ion. This would lead to a fragment at m/z 161 .

-

Loss of Carbon Monoxide (CO): Aryl ethers are known to undergo cleavage of the C-O bond beta to the aromatic ring, followed by the loss of CO (28 Da).[4] This could occur from various fragment ions. For instance, the [M-15-30]⁺ ion (m/z 161) could potentially lose CO to give a fragment at m/z 133 .

-

Fragments arising from the aromatic ring: Cleavage of the aromatic ring itself can lead to a series of smaller fragments. Common fragments for substituted benzenes include ions at m/z 77 (C6H5⁺) and m/z 65 (C5H5⁺) , the latter formed by the loss of acetylene from the tropylium ion.[2]

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, a comparison with the known mass spectra of structurally similar molecules is invaluable.

| Compound | Molecular Weight | Key Fragments (m/z) and Their Interpretation | NIST WebBook Link |

| 1-Fluoro-4-methoxybenzene | 126.13 | 126 ([M]⁺˙) , 111 ([M-CH3]⁺), 83 ([M-CH3-CO]⁺) | Link[6] |

| 1-Fluoro-2-(trifluoromethyl)benzene | 164.10 | 164 ([M]⁺˙) , 145 ([M-F]⁺), 115 ([M-F-HF]⁺ or [M-CF2]⁺) | Link[7] |

| 4-Fluorobenzotrifluoride | 164.10 | 164 ([M]⁺˙) , 145 ([M-F]⁺), 115 ([M-CF3+H]⁺ or [M-F-HF]⁺) | Link[8] |

| Anisole | 108.14 | 108 ([M]⁺˙) , 93 ([M-CH3]⁺), 78 ([M-CH2O]⁺), 65 ([C5H5]⁺) | Link |

The fragmentation of 1-Fluoro-4-methoxybenzene clearly shows the characteristic loss of a methyl group. Similarly, the spectra of fluorinated benzotrifluorides exhibit losses related to the fluorine and trifluoromethyl groups. The fragmentation of anisole provides a fundamental reference for the behavior of the methoxy group on a benzene ring.[4][9]

Experimental Protocol: GC-MS Analysis

For researchers aiming to acquire the mass spectrum of 4-Methoxy-2-fluorobenzotrifluoride, the following protocol provides a standardized starting point.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Electron Ionization (EI) source.

GC Conditions:

-

Column: HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless or split injection depending on sample concentration).

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.[10]

-

Mass Range: m/z 40-450.

-

Scan Speed: 2 scans/second.

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the logical process for predicting and interpreting the mass spectrum of 4-Methoxy-2-fluorobenzotrifluoride.

Caption: Logical workflow for the analysis of the GC-MS fragmentation pattern.

Conclusion

The GC-MS fragmentation pattern of 4-Methoxy-2-fluorobenzotrifluoride is predicted to be rich in information, reflecting the interplay of its diverse functional groups. The primary fragmentation events are expected to be the loss of a methyl radical from the methoxy group and the loss of the trifluoromethyl radical. Subsequent losses of neutral molecules like formaldehyde and carbon monoxide will likely contribute to the complexity of the spectrum. By comparing these predicted fragments with the known mass spectra of related compounds, researchers can gain a high degree of confidence in the structural elucidation of this and other similarly substituted aromatic compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data. This guide underscores the power of a systematic and comparative approach in the interpretation of mass spectra, a critical skill in modern chemical and pharmaceutical research.

References

-

Roithová, J., Schröder, D., & Schwarz, H. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 108(13), 2534–2541. [Link]

-

Zahran, N. F., Helal, A. I., & Rasheed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

Kornilov, A. M. (2021). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[11]-ANNULENE, HEXAFLUOROBENZENE, AND ITS ISOMERS. Fluorine notes, 1(134). [Link]

-

Wang, H.-Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(10), 1735-1743. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

Kruve, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]

-

Kruve, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]

-

Li, Y., et al. (2015). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Energy & Fuels, 29(1), 313-319. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 146-153. [Link]

-

Edwards, K. A., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 34, 100488. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. [Link]

-

Zhong, X., et al. (2025). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Bioconjugate Chemistry. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-2-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Tan, Y. M., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(7), 1735. [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GCMS Section 6.9.5 [people.whitman.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]

- 7. Benzene, 1-fluoro-2-(trifluoromethyl)- [webbook.nist.gov]

- 8. 对氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

HPLC method development for separating fluorinated anisole isomers

Content Type: Technical Comparison & Method Development Guide Subject: Separation of 2-, 3-, and 4-Fluoroanisole Isomers Primary Audience: Analytical Chemists, Process Development Scientists, and Chromatographers.

Executive Summary

The separation of fluorinated aromatic isomers—specifically 2-fluoroanisole (ortho) , 3-fluoroanisole (meta) , and 4-fluoroanisole (para) —presents a distinct challenge in pharmaceutical intermediate analysis. Due to identical molecular weights and nearly indistinguishable hydrophobicities (

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase.

The Verdict: While C18 remains the workhorse for general reversed-phase chromatography, PFP phases are the superior choice for fluorinated anisole isomers . The PFP phase leverages specific fluorine-fluorine interactions, dipole-dipole forces, and

The Separation Challenge: Positional Isomerism

Fluoroanisoles are critical building blocks in medicinal chemistry, often used to modulate metabolic stability and lipophilicity. However, their structural similarity creates a "selectivity trap" for standard chromatography.

Physicochemical Similarity[1][2]

-

Molecular Weight: 126.13 g/mol (Identical for all three).

-

Hydrophobicity: The hydrophobic surface area varies negligibly between the ortho, meta, and para positions.

-

The Problem: C18 columns rely primarily on hydrophobic subtraction.[1] Since the analytes have similar hydrophobicity, they elute at nearly the same time.

Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[4][5]

Option A: The Standard C18 (Octadecyl)

-

Mechanism: Dispersive interactions (Hydrophobic effect).[2]

-

Performance: Poor. The lack of shape selectivity and electronic interaction sites leads to co-elution, particularly between the meta and para isomers.

-

Best Use: General purity profiling where isomer resolution is not critical.

Option B: The Specialist PFP (Pentafluorophenyl)

-

Mechanism: Multi-mode retention.

-

Hydrophobicity: Moderate retention.

-

-

-

Dipole-Dipole: Strong interaction between the C-F bonds on the stationary phase and the analyte.

-

Shape Selectivity: The rigid PFP ring discriminates based on the spatial arrangement of the fluorine substituent on the anisole.

-

-

Performance: Excellent. Resolves all three isomers with high selectivity (

).

Option C: Phenyl-Hexyl[5]

-

Mechanism: Hydrophobicity +

- -

Performance: Moderate. Better than C18 due to

-stacking, but lacks the "fluorophilic" selectivity required for sharp resolution of fluorinated isomers.

Scientific Integrity: Mechanism of Action

To understand why PFP succeeds, we must visualize the molecular interactions. The PFP ligand is electron-poor (Lewis acid character) due to the five fluorine atoms. The fluoroanisole analytes are electron-rich (Lewis base character) due to the methoxy group, yet possess a local dipole at the C-F bond.

Interaction Diagram (Graphviz)

Caption: Mechanistic comparison showing the multi-mode interactions of PFP phases versus the single-mode hydrophobic interaction of C18.

Experimental Protocol & Method Development

The following protocol is designed to validate the separation performance.

Reagents & Equipment

-

System: UHPLC or HPLC system (e.g., Agilent 1290 or Waters Acquity).

-

Columns:

-

Control: C18 Column (e.g., Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.8 µm.

-

Test: PFP Column (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP), 100 x 2.1 mm, 1.7-2.6 µm.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for PFP phases.[1] Acetonitrile's

-electrons can interfere with the stationary phase's

-

Method Parameters[8][9]